molecular formula C10H18N2O3S B6340061 (2-Methanesulfonyl-1-pentyl-1H-imidazol-5-yl)methanol CAS No. 1221341-76-9

(2-Methanesulfonyl-1-pentyl-1H-imidazol-5-yl)methanol

Cat. No. B6340061
CAS RN: 1221341-76-9
M. Wt: 246.33 g/mol
InChI Key: ZWZJBZPSSIYVEX-UHFFFAOYSA-N
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Description

“(2-Methanesulfonyl-1-pentyl-1H-imidazol-5-yl)methanol” is a chemical compound with the molecular formula C10H18N2O3S . It is also known as 1H-Imidazole-5-methanol, 2-(methylsulfonyl)-1-pentyl- .


Molecular Structure Analysis

The molecular weight of “(2-Methanesulfonyl-1-pentyl-1H-imidazol-5-yl)methanol” is 246.33 . The compound contains 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Drug Synthesis and Development

Imidazole derivatives are foundational structures in the synthesis of various drugs due to their biological relevance. The compound could serve as a key intermediate in the synthesis of new pharmacologically active molecules. Its methanol group may be involved in substitution reactions, while the methanesulfonyl moiety could act as a leaving group or be transformed into sulfonamides, which are found in many drug molecules .

Biological Activity Profiling

The imidazole ring is known for its presence in compounds with diverse biological activities. This includes antibacterial, antifungal, and antiviral properties. Research into (2-Methanesulfonyl-1-pentyl-1H-imidazol-5-yl)methanol could explore its potential as a lead compound for developing new treatments against infectious diseases .

properties

IUPAC Name

(2-methylsulfonyl-3-pentylimidazol-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S/c1-3-4-5-6-12-9(8-13)7-11-10(12)16(2,14)15/h7,13H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWZJBZPSSIYVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C(=CN=C1S(=O)(=O)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methanesulfonyl-1-pentyl-1H-imidazol-5-yl)methanol

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